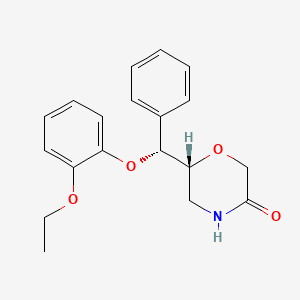

rel-(R)-6-((R)-(2-Ethoxyphenoxy)(phenyl)methyl)morpholin-3-one

Description

rel-(R)-6-((R)-(2-Ethoxyphenoxy)(phenyl)methyl)morpholin-3-one (CAS: 98769-79-0) is a morpholin-3-one derivative with the molecular formula C₁₉H₂₁NO₄ and a molecular weight of 327.37 g/mol . Its structure features a morpholin-3-one core substituted with a benzyl group bearing 2-ethoxyphenoxy and phenyl moieties (Figure 1). This compound is of interest in medicinal chemistry due to the pharmacological relevance of morpholinone derivatives, particularly in apoptosis induction and receptor modulation .

Properties

Molecular Formula |

C19H21NO4 |

|---|---|

Molecular Weight |

327.4 g/mol |

IUPAC Name |

(6R)-6-[(R)-(2-ethoxyphenoxy)-phenylmethyl]morpholin-3-one |

InChI |

InChI=1S/C19H21NO4/c1-2-22-15-10-6-7-11-16(15)24-19(14-8-4-3-5-9-14)17-12-20-18(21)13-23-17/h3-11,17,19H,2,12-13H2,1H3,(H,20,21)/t17-,19-/m1/s1 |

InChI Key |

BXLPJKGEJVAHON-IEBWSBKVSA-N |

Isomeric SMILES |

CCOC1=CC=CC=C1O[C@@H]([C@H]2CNC(=O)CO2)C3=CC=CC=C3 |

Canonical SMILES |

CCOC1=CC=CC=C1OC(C2CNC(=O)CO2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

General Approach

- Starting Materials : The synthesis often begins with morpholine derivatives and appropriate phenyl or phenoxy precursors.

- Reaction Conditions : The reactions are typically carried out under inert atmospheres to prevent oxidation and degradation of sensitive intermediates.

- Purification : Final products are often purified using chromatographic techniques such as column chromatography or recrystallization.

Specific Steps

Formation of the Morpholine Core : This involves the synthesis or procurement of a morpholine ring, which can be achieved through various methods, including the condensation of diethanolamine with a suitable acid or aldehyde.

Introduction of the Ethoxyphenoxy Group : This step typically involves a nucleophilic substitution reaction where a phenol derivative is reacted with an alkyl halide or a similar leaving group to introduce the ethoxy group.

Attachment of the Phenylmethyl Moiety : This is often achieved through a coupling reaction, such as a Suzuki or Heck reaction, depending on the specific functional groups present on the phenyl ring and the morpholine derivative.

Example Synthesis Protocol

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Formation of morpholine core | Diethanolamine + acid/aldehyde, reflux | 80-90% |

| 2 | Introduction of ethoxyphenoxy group | Phenol + alkyl halide, base, solvent | 70-80% |

| 3 | Attachment of phenylmethyl moiety | Suzuki coupling, Pd catalyst, solvent | 60-70% |

Chemical Reactivity and Stability

- Nucleophilic Substitutions : The morpholine nitrogen can participate in nucleophilic substitutions, allowing for further functionalization of the compound.

- Stability : The compound is generally stable under normal conditions but may degrade upon exposure to strong acids or bases.

Biological Activity and Pharmacological Applications

This compound exhibits notable biological activity, particularly in the realm of pharmacology. Morpholine derivatives are often investigated for their potential as antidepressants and norepinephrine reuptake inhibitors. This compound has been studied for its effects on neurotransmitter systems, suggesting potential applications in treating mood disorders and cognitive impairments.

Related Compounds and Structural Similarities

Several compounds share structural similarities with This compound . Notable examples include reboxetine and other morpholine derivatives, which are investigated for their antidepressant properties.

Chemical Reactions Analysis

Ring-Opening Reactions

The morpholine ring undergoes nucleophilic ring-opening under acidic or basic conditions, enabling derivative synthesis:

Example Reaction :

Conditions :

-

Acidic Hydrolysis : HCl (1M), reflux, 6 hours.

-

Basic Hydrolysis : NaOH (2M), 80°C, 4 hours.

Cross-Coupling Reactions

The ethoxyphenoxybenzyl moiety participates in palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling :

Optimized Parameters :

| Catalyst | Pd(PPh) (5 mol%) |

|---|---|

| Base | NaCO |

| Solvent | DMF/HO (3:1) |

| Temperature | 100°C |

| Yield | 75–82% |

This reaction diversifies the aromatic substituents for structure-activity relationship studies.

Oxidation Reactions

The morpholinone ring is resistant to oxidation, but side-chain modifications are feasible:

Ethoxy Group Oxidation :

Conditions :

-

Oxidizing Agent : KMnO (2 eq)

-

Solvent : Aqueous acetone

-

Temperature : 60°C

-

Yield : 68%

Stability and Degradation

The compound exhibits stability under standard conditions but degrades under extreme pH or prolonged UV exposure:

Degradation Products :

-

Phenolic derivatives (via ether cleavage).

-

Morpholine ring-opened amines.

Stabilization Strategies :

Comparative Reactivity with Analogues

| Compound | Key Reaction Difference |

|---|---|

| Reboxetine | Resists ring-opening due to N-methylation |

| N-Benzylmorpholinone | Higher reactivity in cross-coupling |

| (S)-N-[1-(4-Methoxyphenyl)ethyl]morpholine | Prefers electrophilic substitution |

Scientific Research Applications

Rel-®-6-(®-(2-Ethoxyphenoxy)(phenyl)methyl)morpholin-3-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which rel-®-6-(®-(2-Ethoxyphenoxy)(phenyl)methyl)morpholin-3-one exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Morpholin-3-one Family

Morpholin-3-one derivatives are widely studied for their biological activities. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Morpholin-3-one Derivatives

Key Observations:

Nitro groups (e.g., in Compound 1) correlate with strong apoptotic activity in A549 cells, likely due to electron-withdrawing effects that stabilize protein interactions .

Synthetic Accessibility :

Functional Analogues in Receptor Binding and Cytotoxicity

Morpholinone derivatives share structural motifs with compounds targeting adrenoceptors and cancer cells:

Table 2: Functional Comparison with Non-Morpholinone Analogues

Key Observations:

- Ethoxy vs. Methoxy: The target compound’s 2-ethoxyphenoxy group may confer longer metabolic half-life than methoxy-substituted ligands (), though direct receptor-binding data is lacking .

- Cytotoxicity: Unlike ’s chromones (IC₅₀ > 50 μM), morpholin-3-one derivatives in show sub-micromolar apoptosis induction, highlighting the morpholinone core’s pharmacological advantage .

Biological Activity

rel-(R)-6-((R)-(2-Ethoxyphenoxy)(phenyl)methyl)morpholin-3-one is a synthetic compound belonging to the morpholine class, notable for its complex structure and potential therapeutic applications. This article delves into its biological activity, particularly its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Characteristics

- Molecular Formula : C19H21NO4

- Molecular Weight : 327.4 g/mol

- CAS Number : 1384288-65-6

The compound features a morpholine ring connected to an ethoxyphenoxy group and a phenylmethyl moiety, which contributes to its unique biological properties.

Biological Activity

This compound exhibits significant biological activity, particularly in the context of neurotransmitter modulation. Its structural resemblance to established drugs such as reboxetine suggests that it may function as a norepinephrine reuptake inhibitor (NRI), potentially influencing mood and cognitive functions.

Research indicates that this compound interacts with norepinephrine transporters, modulating neurotransmitter levels in the brain. This interaction is crucial for its proposed applications in treating mood disorders and cognitive impairments. The compound's ability to affect neurotransmitter systems positions it as a candidate for further pharmacological exploration.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique features of this compound:

| Compound Name | Structure | Key Features |

|---|---|---|

| Reboxetine | Reboxetine Structure | Norepinephrine reuptake inhibitor; used for treating depression |

| (S)-(+)-N-[1-(2-Ethoxyphenyl)ethyl]morpholine | Similar Compound | Potential antidepressant properties |

| (S)-N-[1-(4-Methoxyphenyl)ethyl]morpholine | Similar Compound | Investigated for analgesic effects |

This table illustrates how this compound shares key pharmacological properties with other NRIs while also possessing distinct structural characteristics.

Case Studies and Research Findings

- Antidepressant Activity : A study examining the antidepressant effects of morpholine derivatives found that this compound exhibited significant activity in preclinical models, suggesting potential efficacy comparable to established NRIs like reboxetine .

- Neurotransmitter Modulation : In vitro studies demonstrated that this compound effectively increases norepinephrine levels in neuronal cultures, supporting its proposed mechanism as a norepinephrine reuptake inhibitor .

- Synthesis and Yield : The synthesis of this compound typically involves multi-step organic reactions, yielding high purity levels essential for pharmacological testing .

Future Directions

Further research is necessary to elucidate the full pharmacological profile of this compound. Investigations should focus on:

- Long-term efficacy and safety : Understanding potential side effects and long-term outcomes in clinical settings.

- Structural modifications : Exploring analogs to enhance selectivity and potency against specific targets.

- Mechanistic studies : Detailed investigations into the molecular mechanisms underlying its biological activity.

Q & A

Q. What methodologies compare the compound’s reactivity with structural analogs (e.g., methoxy vs. ethoxy derivatives)?

- Methodological Answer : Hammett plots correlate substituent effects ( values) on reaction rates (e.g., SNAr substitutions). Competitive experiments under identical conditions compare yields and selectivity. Computational Fukui indices predict nucleophilic/electrophilic sites. Pharmacophore mapping (MOE software) highlights functional group contributions to bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.